Cerium(III) 4-oxopent-2-en-2-olate hydrate, commonly referred to as cerium(III) acetylacetonate hydrate (CAS 206996-61-4), is an organometallic coordination complex utilized primarily as a high-purity precursor for the synthesis of cerium oxide (CeO2) nanomaterials, thin films, and supported catalysts [1]. Unlike standard inorganic cerium salts, this hydrate features a redox-active Ce(III) center coordinated by acetylacetonate ligands, conferring excellent solubility in organic solvents and a highly controlled thermal decomposition profile [2]. These baseline properties make it a critical material for advanced sol-gel processing, spin-coating, and non-aqueous colloidal syntheses where precise control over nucleation, particle size, and oxygen vacancy concentration dictates downstream optical, electronic, and catalytic performance [3].
Substituting cerium(III) acetylacetonate hydrate with cheaper, more common inorganic salts like cerium(III) nitrate hexahydrate or cerium(III) chloride often fails in advanced manufacturing due to their strict aqueous solubility and tendency to form large, agglomerated particles during calcination[1]. In non-polar colloidal workflows, inorganic salts are insoluble without complex phase-transfer agents, disrupting the controlled growth of defect-engineered nanocrystals [2]. Conversely, while cerium(IV) alkoxides (such as cerium isopropoxide) offer organic solubility, they are highly moisture-sensitive and frequently hydrolyze unpredictably, yielding amorphous agglomerates rather than uniform crystalline domains [1]. Consequently, for processes requiring uniform sub-5 nm dispersion, low-temperature organic-phase processing, or precise oxygen vacancy control, generic substitution severely compromises material reproducibility and device efficiency [3].
When synthesizing supported ceria catalysts, the choice of precursor directly dictates the structural integrity and active site dispersion of the final material. Research comparing cerium precursors grafted onto mesoporous silica (MCM-41/SBA-15) demonstrates that cerium(III) acetylacetonate hydrate yields highly uniform, ~3 nm crystalline CeO2 nanoparticles located predominantly at the pore mouths [1]. In direct contrast, using cerium(IV) isopropoxide under identical conditions results in amorphous agglomerates, while cerium nitrate typically leads to larger, poorly dispersed particles [1]. This controlled, ligand-directed nucleation ensures maximum surface area and catalytic availability.
| Evidence Dimension | Ceria particle size and structural phase on silica supports |
| Target Compound Data | ~3 nm uniform crystalline CeO2 nanoparticles |
| Comparator Or Baseline | Cerium(IV) isopropoxide yields amorphous agglomerates; nitrates yield larger particles |
| Quantified Difference | Transition from amorphous agglomeration to highly dispersed 3 nm crystalline domains |
| Conditions | Precursor grafting onto MCM-41 and SBA-15 mesoporous silica followed by calcination |
Buyers manufacturing supported environmental or chemical catalysts must prioritize this precursor to ensure maximum active-site dispersion and avoid amorphous dead-volume.
The fabrication of flexible or tandem perovskite solar cells requires electron transport layers (ETLs) that can be processed without damaging temperature-sensitive substrates. Cerium(III) acetylacetonate hydrate can be spin-coated and converted into a highly effective CeOx ETL at processing temperatures as low as 100 °C, enabling power conversion efficiencies (PCE) of up to 17.35% [1]. This is a dramatic operational advantage over traditional titanium dioxide (TiO2) precursors, which typically require destructive calcination temperatures of 500–550 °C to achieve comparable electron extraction and hole-blocking properties [1].
| Evidence Dimension | Minimum processing temperature and resulting solar cell efficiency |
| Target Compound Data | 100 °C processing temperature yielding 17.35% PCE |
| Comparator Or Baseline | Standard TiO2 paste precursors requiring 550 °C calcination |
| Quantified Difference | 450 °C reduction in thermal budget while maintaining >17% device efficiency |
| Conditions | Spin-coated metal oxide ETLs in inverted/standard perovskite solar cell architectures |
Procuring this compound allows photovoltaic manufacturers to utilize low-thermal-budget roll-to-roll processing or flexible substrates without sacrificing device efficiency.
The synthesis of defect-engineered, bipolar CeO2-x nanocrystals requires a precursor that is fully soluble in non-polar organic capping agents. Cerium(III) acetylacetonate hydrate dissolves completely in oleylamine and oleic acid, permitting controlled thermal decomposition at 325 °C to yield highly uniform nanocrystals with precise oxygen vacancy stoichiometries (0 < x < 0.286) [1]. Common inorganic alternatives, such as cerium nitrate, lack this non-polar solubility, making them incompatible with this specific colloidal route [1]. This organic compatibility allows for the stabilization of both p- and n-type carriers within a single phase.
| Evidence Dimension | Precursor solubility and defect-controlled nanocrystal formation |
| Target Compound Data | Complete dissolution in oleylamine/oleic acid yielding controlled CeO2-x (0 < x < 0.286) |
| Comparator Or Baseline | Aqueous cerium salts (e.g., nitrates) which are insoluble in non-polar long-chain amines/acids |
| Quantified Difference | Enables single-phase bipolar nanocrystal synthesis impossible with aqueous-restricted salts |
| Conditions | Colloidal synthesis at 325 °C under nitrogen flow using oleylamine/oleic acid capping agents |
For R&D procurement targeting advanced redox-active nanomaterials or quantum state manipulation, this precursor's organic solubility is an absolute prerequisite.
For chemical vapor deposition (CVD) or spray pyrolysis, the precursor must decompose cleanly without leaving carbonaceous or anionic residues. Simultaneous DTA-TG-MS analysis demonstrates that cerium(III) acetylacetonate hydrate undergoes a highly predictable, step-wise thermal decomposition of its acetylacetonate ligands, yielding phase-pure polycrystalline CeO2 at temperatures as low as 500 °C in both argon and air atmospheres [1]. Unlike nitrate precursors, which can release corrosive NOx gases and leave residual nitrogen dopants, or heavier organometallics that suffer from incomplete volatilization, this hydrate ensures a high-purity oxide buffer layer [1].
| Evidence Dimension | Decomposition byproducts and final phase purity |
| Target Compound Data | Complete conversion to polycrystalline CeO2 by 500 °C with clean acetone/acetate off-gassing |
| Comparator Or Baseline | Nitrate precursors (NOx release, potential N-residue) |
| Quantified Difference | Elimination of corrosive inorganic off-gassing and guaranteed phase purity at 500 °C |
| Conditions | DTA-TG-MS analysis under dynamic argon and static air at a 10 °C/min heating rate |
Procuring this specific hydrate ensures reproducible, contamination-free ceria thin films critical for barrier layers and solid oxide fuel cell (SOFC) components.
Directly downstream of its ability to form uniform 3 nm crystalline domains on mesoporous silica, this precursor provides a measurable advantage for manufacturing supported ceria catalysts used in CO oxidation and automotive exhaust treatment. Its controlled grafting prevents the amorphous dead-volume associated with alkoxide precursors [1].
Leveraging its ability to form high-quality CeOx films at just 100 °C, this compound is highly effective for spin-coating ETLs in flexible or tandem perovskite solar cells. It provides a critical procurement alternative to TiO2 for manufacturers restricted by low thermal budgets [2].
Because it is fully soluble in non-polar capping agents like oleylamine, this hydrate is structurally necessary for synthesizing bipolar CeO2-x nanocrystals. It is the required precursor for R&D workflows investigating oxygen vacancy manipulation, dual exciton polarization, and advanced redox processes where aqueous salts fail [3].
Utilizing its clean thermal decomposition profile, this compound is highly suitable for depositing phase-pure, polycrystalline CeO2 thin films via sol-gel or spray pyrolysis. It ensures contamination-free barrier layers on metallic substrates without the corrosive NOx off-gassing associated with cerium nitrates [4].
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